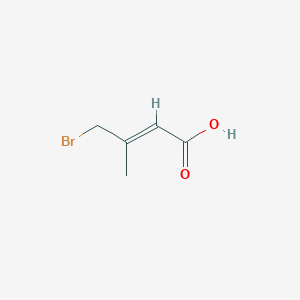
(2E)-4-Bromo-3-methyl-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-bromo-2-butenoic acid: is an organic compound with the molecular formula C5H7BrO2 It is a derivative of butenoic acid, characterized by the presence of a bromine atom at the fourth position and a methyl group at the third position of the butenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-bromo-2-butenoic acid typically involves the bromination of 3-methyl-2-butenoic acid. The reaction can be carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of 3-Methyl-4-bromo-2-butenoic acid can be scaled up by optimizing the reaction conditions, such as the concentration of bromine, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Methyl-4-bromo-2-butenoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the butenoic acid moiety allows for addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Hydrogen bromide or chlorine in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-methyl-4-hydroxy-2-butenoic acid or 3-methyl-4-amino-2-butenoic acid can be formed.
Addition Products: Compounds like 3-methyl-4,4-dibromo-2-butenoic acid or 3-methyl-4-chloro-2-butenoic acid.
Oxidation Products: 3-methyl-4-bromo-2-butenoic acid can be oxidized to form 3-methyl-4-bromo-2-butenoic acid derivatives with additional functional groups.
Reduction Products: Reduction can yield 3-methyl-4-bromo-2-butanol.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyl-4-bromo-2-butenoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving halogenated substrates. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, 3-Methyl-4-bromo-2-butenoic acid is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-bromo-2-butenoic acid involves its interaction with various molecular targets through its functional groups. The bromine atom and the double bond in the butenoic acid moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in biological systems.
Comparación Con Compuestos Similares
3-Methyl-2-butenoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-2-butenoic acid: Lacks the methyl group, affecting its steric and electronic properties.
3-Bromo-2-butenoic acid: The bromine atom is at a different position, leading to different reactivity patterns.
Uniqueness: 3-Methyl-4-bromo-2-butenoic acid is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these groups.
Propiedades
Número CAS |
19041-16-8 |
|---|---|
Fórmula molecular |
C5H7BrO2 |
Peso molecular |
179.01 g/mol |
Nombre IUPAC |
(E)-4-bromo-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C5H7BrO2/c1-4(3-6)2-5(7)8/h2H,3H2,1H3,(H,7,8)/b4-2+ |
Clave InChI |
YULJPXSLWCGOOB-DUXPYHPUSA-N |
SMILES isomérico |
C/C(=C\C(=O)O)/CBr |
SMILES canónico |
CC(=CC(=O)O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



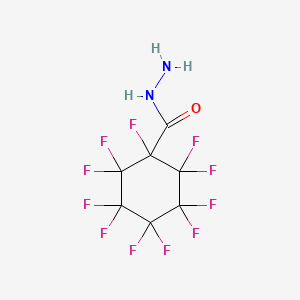
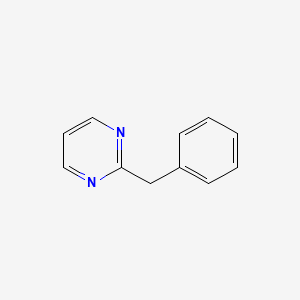
silane](/img/structure/B14149417.png)


![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14149434.png)
![N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B14149439.png)

![5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine](/img/structure/B14149461.png)

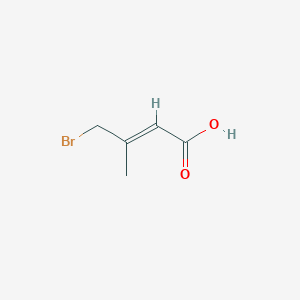
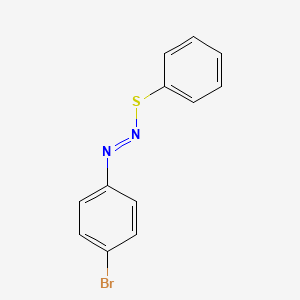
![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
